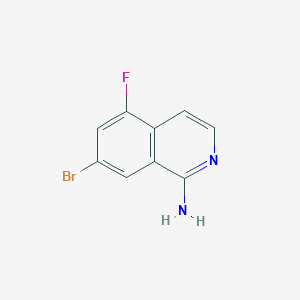

7-Bromo-5-fluoroisoquinolin-1-amine

Descripción

7-Bromo-5-fluoroisoquinolin-1-amine (C₉H₆BrFN₂; MW: 241.06 g/mol) is a halogenated isoquinoline derivative with bromine and fluorine substituents at positions 7 and 5, respectively, and an amine group at position 1 . Its CAS registry number is 1547775-93-8, and it is cataloged under MDL number MFCD24257964 . The compound’s structure combines electron-withdrawing halogens (Br, F) with a nucleophilic amine, making it a versatile building block in medicinal chemistry, particularly for kinase inhibitors and heterocyclic drug discovery.

Propiedades

IUPAC Name |

7-bromo-5-fluoroisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-5-3-7-6(8(11)4-5)1-2-13-9(7)12/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZBNIMYZJNXLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C(=CC(=C2)Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoroisoquinolin-1-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of isoquinoline derivatives, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 7-Bromo-5-fluoroisoquinolin-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium phosphate.

Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in the synthesis of complex organic molecules .

Aplicaciones Científicas De Investigación

Chemistry: 7-Bromo-5-fluoroisoquinolin-1-amine is used as a building block in organic synthesis, enabling the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs. Its derivatives have shown promising biological activities in preclinical studies .

Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties .

Mecanismo De Acción

The mechanism of action of 7-Bromo-5-fluoroisoquinolin-1-amine and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, some derivatives may inhibit key enzymes involved in cancer cell proliferation, thereby exerting anticancer activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-bromo-5-fluoroisoquinolin-1-amine with three analogs from the provided evidence:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Key Structural Differences |

|---|---|---|---|---|---|

| 7-Bromo-5-fluoroisoquinolin-1-amine | C₉H₆BrFN₂ | 241.06 | Br (C7), F (C5), NH₂ (C1) | 1547775-93-8 | Reference compound |

| 2-(7-Bromo-1H-indol-3-yl)acetonitrile | C₈H₁₁BrN₂ | 215.09 | Br (C7), nitrile (C3 side chain) | 1369882-72-3 | Indole core vs. isoquinoline; nitrile group |

| 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | C₇H₆ClN₃O | 155.58 | Cl (C7), methyl (C5), nitrile (C3) | EN300-298816 | Pyrazolo-pyrimidine core; chlorine substituent |

| rac-2-methyl-1-[(1R,2R)-2-phenylcyclopropyl]prop-1-amine | C₁₃H₁₉N | 189.30 | Cyclopropane, phenyl, methyl groups | EN300-744371 | Non-aromatic core; chiral cyclopropane |

Key Observations:

- Core Heterocycle Differences: The isoquinoline scaffold in 7-bromo-5-fluoroisoquinolin-1-amine offers a planar aromatic system, contrasting with the indole in 2-(7-bromo-1H-indol-3-yl)acetonitrile and the pyrazolo-pyrimidine in 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The cyclopropane-containing amine rac-2-methyl-1-[(1R,2R)-2-phenylcyclopropyl]prop-1-amine lacks aromaticity, emphasizing steric effects .

- Fluorine’s electronegativity may improve metabolic stability relative to non-fluorinated analogs .

Functional Group Variations :

Research Implications

- Kinase Inhibition: Isoquinoline derivatives like 7-bromo-5-fluoroisoquinolin-1-amine are explored as ATP-competitive kinase inhibitors, whereas indole analogs often target serotonin receptors .

- Structural Tunability : The reference compound’s halogenated scaffold allows precise modulation of electronic properties, a feature less feasible in cyclopropane-based amines .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.